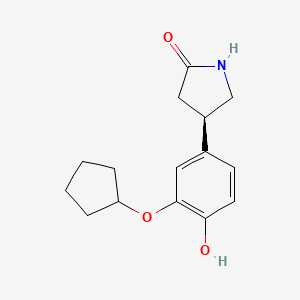

(R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one

Description

Chemical Classification and Nomenclature

This compound belongs to the pyrrolidin-2-one class of organic compounds, which are characterized by a five-membered lactam ring structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry standards, with the official name being (4R)-4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one. This designation precisely describes the molecular architecture, indicating the R-configuration at the 4-position of the pyrrolidinone ring, along with the specific substitution pattern on the attached phenyl group.

The compound is assigned the Chemical Abstracts Service registry number 347148-59-8, providing a unique identifier for chemical databases and regulatory documentation. Its molecular formula of C15H19NO3 corresponds to a molecular weight of 261.32 grams per mole. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1CCC(C1)OC2=C(C=CC(=C2)[C@H]3CC(=O)NC3)O, which provides a standardized method for chemical structure representation.

Pyrrolidin-2-ones, also known as gamma-lactams, represent the simplest class of cyclic amides with a five-membered ring structure. These compounds are characterized by the presence of a carbonyl group at the 2-position of the pyrrolidine ring, making them distinct from other nitrogen-containing heterocycles. The parent compound, 2-pyrrolidinone, serves as the foundational structure for numerous pharmaceutical agents and industrial chemicals.

Table 1: Chemical Identification Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 347148-59-8 |

| PubChem Compound Identifier | 10563361 |

| Molecular Formula | C15H19NO3 |

| Molecular Weight | 261.32 g/mol |

| International Union of Pure and Applied Chemistry Name | (4R)-4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one |

| International Chemical Identifier | InChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18)/t11-/m0/s1 |

Historical Context and Discovery

The development of this compound is intrinsically linked to the pharmaceutical research efforts surrounding rolipram, which was discovered and developed by Schering AG as a potential antidepressant drug in the early 1990s. Rolipram served as a prototype molecule for several companies' drug discovery and development efforts, establishing the foundation for understanding phosphodiesterase-4 inhibition as a therapeutic mechanism.

The compound was first documented in chemical databases in 2006, when it was created in the PubChem database on October 25, 2006. This timeline corresponds with intensified research into phosphodiesterase inhibitors following the clinical development challenges encountered with rolipram itself. The most recent modification to its database entry occurred on May 18, 2025, indicating ongoing research interest in this molecular structure.

Research into desmethyl-rolipram compounds emerged from the need to understand the metabolic pathways and structure-activity relationships of phosphodiesterase-4 inhibitors. The designation of this compound as a precursor for carbon-11 labeled rolipram reflects its importance in positron emission tomography research applications. This radiotracer development work has been crucial for studying phosphodiesterase-4 distribution and activity in living systems.

The historical development of pyrrolidinone-based therapeutics extends beyond phosphodiesterase inhibition, encompassing various pharmaceutical applications including the racetam class of cognitive enhancers and other neurologically active compounds. This broader pharmaceutical context has contributed to the sustained research interest in structurally related compounds like this compound.

Position in the Field of Phosphodiesterase Research

This compound occupies a specialized position within phosphodiesterase research as both a synthetic intermediate and a research tool for understanding enzyme-inhibitor interactions. Phosphodiesterases constitute a group of enzymes that degrade the phosphodiester bond of secondary messengers such as cyclic adenosine monophosphate and cyclic guanosine monophosphate, thereby terminating their cellular signaling functions.

Phosphodiesterase-4, the specific target of rolipram and related compounds, is predominantly found in nerve cells and immune cells, where it selectively hydrolyzes cyclic adenosine monophosphate. The inhibition of this enzyme leads to increased intracellular levels of cyclic adenosine monophosphate, a ubiquitous secondary messenger that controls numerous cellular processes including gene expression, protein phosphorylation, and cellular metabolism.

Research applications of this compound have been documented in positron emission tomography studies, where it serves as a precursor for the synthesis of carbon-11 labeled rolipram. This radiotracer has been utilized to study phosphodiesterase-4 distribution and activity in various tissues, including myocardium and other peripheral tissues. The compound's role in these imaging studies has provided valuable insights into the tissue distribution and selectivity of phosphodiesterase-4 inhibitors.

The continuing research focus on phosphodiesterase-4 inhibition encompasses multiple therapeutic areas, including autoimmune diseases, Alzheimer's disease, cognitive enhancement, spinal cord injury, and respiratory diseases such as asthma and chronic obstructive pulmonary disease. Within this research landscape, this compound serves as an important reference compound for understanding structure-activity relationships and developing new therapeutic agents.

Table 2: Research Applications of this compound

| Application Area | Research Focus | Methodological Approach |

|---|---|---|

| Positron Emission Tomography | Phosphodiesterase-4 distribution studies | Carbon-11 labeling precursor |

| Medicinal Chemistry | Structure-activity relationship studies | Synthetic intermediate |

| Neurochemistry | Cyclic adenosine monophosphate signaling | Enzyme inhibition studies |

| Pharmaceutical Development | Drug metabolism studies | Metabolite identification |

Relationship to Rolipram as Desmethyl Precursor

The relationship between this compound and rolipram is fundamentally defined by its role as a desmethyl precursor, representing a key intermediate in both synthetic pathways and metabolic processes. Rolipram itself is a selective phosphodiesterase-4 inhibitor with the molecular formula C16H21NO3 and a molecular weight of 275.34 grams per mole. The structural relationship between these compounds involves the presence or absence of a methyl group, which significantly impacts their biological activity and pharmacological properties.

Desmethyl-rolipram, which encompasses both the racemic mixture and individual enantiomers including this compound, has been extensively studied as both a metabolite of rolipram and as a synthetic precursor for radiolabeled compounds. The compound with Chemical Abstracts Service number 150519-28-1 represents the racemic mixture of desmethyl-rolipram, while the R-enantiomer specifically carries the registry number 347148-59-8.

Research applications have demonstrated the utility of desmethyl-rolipram compounds in positron emission tomography studies, where they serve as precursors for carbon-11 labeled rolipram synthesis. This application has proven valuable for studying phosphodiesterase-4 binding, metabolism, and dosimetry in various biological systems. Studies have shown that radiolabeled rolipram derivatives maintain selective binding to phosphodiesterase-4, providing the basis for studying intracellular cyclic adenosine monophosphate signaling in myocardium and other peripheral tissues.

The stereochemical specificity of this compound is particularly significant in the context of phosphodiesterase research, as the R-enantiomer of rolipram demonstrates distinct binding characteristics compared to its S-counterpart. This enantiomeric selectivity has important implications for both synthetic chemistry approaches and biological activity studies, making the individual enantiomers valuable research tools for understanding structure-activity relationships in phosphodiesterase inhibition.

Table 3: Structural Comparison Between this compound and Rolipram

| Property | This compound | Rolipram |

|---|---|---|

| Molecular Formula | C15H19NO3 | C16H21NO3 |

| Molecular Weight | 261.32 g/mol | 275.34 g/mol |

| Chemical Abstracts Service Number | 347148-59-8 | 85416-75-7 (R-enantiomer) |

| Structural Difference | Desmethyl derivative | Parent compound |

| Primary Research Application | Synthetic precursor and metabolite | Phosphodiesterase-4 inhibitor |

| Stereochemical Configuration | R-configuration specified | Both enantiomers studied |

Properties

IUPAC Name |

(4R)-4-(3-cyclopentyloxy-4-hydroxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-13-6-5-10(11-8-15(18)16-9-11)7-14(13)19-12-3-1-2-4-12/h5-7,11-12,17H,1-4,8-9H2,(H,16,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXDMOACSRAMFI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)C3CC(=O)NC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)[C@H]3CC(=O)NC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Coupling Protocol

In a representative procedure, rolipram analogs are synthesized via reaction of pyrrolidin-2-one precursors with aryl halides under copper catalysis. For example, Method A (solvent-free conditions) employs bromobenzene, copper powder (1.85 eq), and potassium carbonate (1.5 eq) at 150°C for 3.5 hours, achieving an 88% yield of the N-phenyl derivative. Adapting this method, the target compound would require 3-bromo-4-hydroxyphenyl cyclopentyl ether as the aryl halide. However, the hydroxyl group’s reactivity necessitates protective strategies.

Protective Group Considerations

To prevent undesired side reactions during coupling, the 4-hydroxyl group is often protected as a benzyl ether. For instance, the synthesis of 3-(3-methoxybenzyloxy)phenyl derivatives involves cesium carbonate-mediated alkylation of phenolic intermediates with 3-methoxybenzyl chloride. Applying this logic, 4-benzyloxy-3-cyclopentyloxybromobenzene could serve as a key intermediate. Post-coupling hydrogenolysis (e.g., using Pd/C under H₂) would then cleave the benzyl group to reveal the free hydroxyl.

The (R)-configuration at the pyrrolidinone’s 4-position is critical for biological activity. While the cited literature does not explicitly address enantioselective synthesis, two viable strategies emerge:

Chiral Pool Approach

Starting from enantiomerically pure precursors, such as (R)-4-aminopyrrolidin-2-one, could ensure retention of chirality. For example, coupling a chiral pyrrolidinone with the aryl halide under Ullmann conditions preserves stereochemistry, as demonstrated in analogous systems.

Functionalization of the Aryl Moiety

Cyclopentyloxy Group Installation

The 3-cyclopentyloxy substituent is introduced via nucleophilic aromatic substitution or Mitsunobu reaction. In one protocol, 3-hydroxy-4-methoxyphenol reacts with cyclopentyl bromide in the presence of a base (e.g., K₂CO₃) to yield 3-cyclopentyloxy-4-methoxyphenol. Demethylation using BBr₃ or HBr/acetic acid then generates the 4-hydroxyl group.

Sequential Halogenation and Coupling

An alternative route involves:

-

Bromination of 3-cyclopentyloxy-4-hydroxyphenol at the 5-position using NBS.

-

Copper-mediated coupling of the resulting aryl bromide with pyrrolidin-2-one under Method C conditions (DMF, 140°C, 22 eq Cu powder), achieving yields up to 81%.

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic approaches, highlighting yields and critical reaction parameters:

Challenges and Optimization Opportunities

-

Side Reactions : Over-alkylation at the phenolic oxygen can occur during cyclopentyloxy installation. Using bulky bases (e.g., Cs₂CO₃) and low temperatures mitigates this.

-

Copper Residues : Post-reaction purification via hyflo filtration and chromatography is essential to remove copper byproducts.

-

Scalability : Solvent-free Method A offers advantages for large-scale synthesis, avoiding DMF’s toxicity and simplifying workup .

Chemical Reactions Analysis

Types of Reactions

®-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Antidepressant Properties

(R)-rolipram is primarily recognized for its antidepressant effects. As a selective phosphodiesterase-4 inhibitor, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for mood regulation and cognitive function. Studies have shown that enhancing cAMP signaling can lead to significant antidepressant-like effects in animal models, suggesting potential utility in treating major depressive disorder .

Neuroprotective Effects

Research indicates that (R)-rolipram may possess neuroprotective properties, particularly in the context of neurodegenerative diseases. By inhibiting phosphodiesterase-4, it can mitigate inflammation and apoptosis in neuronal cells, thereby offering a protective effect against conditions like Alzheimer's disease and multiple sclerosis .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. By modulating cAMP levels, (R)-rolipram can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders such as arthritis and asthma .

Table 1: Summary of Key Studies on (R)-Rolipram

Mechanism of Action

The mechanism of action of ®-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Comparisons: R vs. S Configurations

The stereochemistry of pyrrolidin-2-one derivatives profoundly impacts biological activity. For example:

- (S)-4-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrrolidin-2-one (S-Rolipram) exhibits reduced PDE4 inhibitory potency compared to its R -enantiomer .

- The R -configuration in the target compound likely enhances target engagement due to optimal spatial alignment with PDE4’s catalytic pocket, a trend observed in other chiral lactams .

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring’s substituents significantly alter pharmacological profiles:

- Chlorophenyl analogs (e.g., 3- or 4-chloro substitutions) exhibit high structural similarity (0.88) but lack reported PDE4 activity data.

- Cyclopentyloxy vs. tert-butylphenoxy: The compound (2-(4-(tert-butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone () incorporates a bulky tert-butylphenoxy group and a cyclopropane ring, which may confer distinct pharmacokinetic properties, though its biological activity remains uncharacterized .

Core Structure Variations

Simpler pyrrolidin-2-one derivatives, such as 4-hydroxypyrrolidin-2-one (), lack the extended aromatic substituents critical for PDE4 binding. These compounds are primarily used as intermediates in synthesis or for studying lactam reactivity .

Stereochemical and Functional Group Impact on Activity

- Hydroxyl vs.

- Cyclopentyloxy Group : This substituent is essential for PDE4 inhibition, as it likely occupies a hydrophobic pocket in the enzyme’s active site. Replacement with smaller groups (e.g., chloro) may diminish binding affinity .

Biological Activity

Overview

(R)-4-(3-(Cyclopentyloxy)-4-hydroxyphenyl)pyrrolidin-2-one, also known by its CAS number 347148-59-8, is a synthetic organic compound belonging to the class of pyrrolidin-2-ones. This compound features a unique substitution pattern that includes a cyclopentyloxy group and a hydroxyphenyl moiety, which may influence its biological activity and potential therapeutic applications.

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molar Mass : 261.34 g/mol

The biological activity of this compound is primarily attributed to its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides, such as cAMP and cGMP, which are crucial for various signaling pathways in the body. By inhibiting these enzymes, the compound can enhance intracellular levels of cyclic nucleotides, leading to various physiological effects.

Biological Activity and Therapeutic Applications

-

Phosphodiesterase Inhibition :

- The compound has been studied for its ability to inhibit phosphodiesterase type IV (PDE4), which is involved in inflammatory responses and cognitive functions. Increased cAMP levels due to PDE inhibition can result in anti-inflammatory effects and improved mood regulation. This mechanism underlies its potential use in treating conditions like depression and anxiety disorders .

- Neuroprotective Effects :

- Enzyme Inhibition Studies :

Case Studies and Research Findings

A selection of notable studies includes:

- Study on Depression Models : A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various PDE inhibitors, including derivatives of pyrrolidin-2-one compounds. Results showed that this compound significantly reduced depressive-like behavior in rodent models by enhancing cAMP signaling pathways .

- Inflammation Reduction : Another investigation focused on the anti-inflammatory properties of this compound in lipopolysaccharide (LPS)-induced inflammation models. The results indicated that treatment with the compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential utility in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Rolipram | Rolipram Structure | PDE4 inhibitor; antidepressant properties |

| 4-(3-Cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one | Similar Compound | Similar PDE inhibition with variations in substituents affecting potency |

Q & A

Q. Basic Research Focus

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. SHELXL is widely used for refinement, particularly for high-resolution data .

- XRPD (X-ray powder diffraction) : Identifies polymorphs; peak intensity ratios (e.g., 14.2° vs. 16.4° 2θ) distinguish crystalline forms .

Data Table :

| XRPD Peak (2θ) | Intensity (%) | Assignment |

|---|---|---|

| 14.2° | 100 | Primary lattice |

| 16.4° | 85 | Secondary phase |

How can researchers address contradictions in reported biological activities of structurally related compounds?

Advanced Research Focus

Discrepancies often arise from assay conditions or impurity profiles. For example:

- PDE4 isoform selectivity : Mouse PDE4A1 vs. PDE4B assays may yield divergent IC₅₀ values due to isoform-specific binding pockets .

- Metabolite interference : Hydroxyphenyl metabolites (e.g., 4-hydroxyphenyl derivatives) can alter activity .

Methodological Recommendations : - Use isoform-specific recombinant enzymes.

- Validate purity via LC-MS (>98% by HPLC) and control for metabolic degradation .

What are the best practices for characterizing synthetic intermediates and avoiding side reactions?

Q. Basic Research Focus

- In-situ monitoring : NMR or FTIR tracks reaction progress (e.g., carbonyl stretches at ~1750 cm⁻¹ for lactams) .

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) isolates intermediates.

- Avoiding hydrolysis : Protect hydroxyl groups with trimethylsilyl (TMS) ethers during acidic steps .

How does the cyclopentyloxy substituent influence pharmacokinetic properties, and what in vitro models are predictive?

Advanced Research Focus

The cyclopentyloxy group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration in CNS-targeted analogs . Key models:

- Caco-2 cell monolayers : Assess intestinal absorption.

- Microsomal stability assays : Human liver microsomes predict metabolic clearance.

Data Table :

| Property | Value | Method | Reference |

|---|---|---|---|

| logP | 2.5 | HPLC | |

| Plasma t₁/₂ | 3.2 h | Rat PK |

What safety precautions are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Nitrile gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods due to DMSO solubility (100 mM stock solutions) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can researchers leverage computational tools to predict binding modes with PDE4?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.